molecular formula C15H11NO5 B15063773 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B15063773
M. Wt: 285.25 g/mol
InChI Key: SFPJFNWIYXKUIU-UHFFFAOYSA-N
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Description

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure, featuring multiple hydroxyl groups and an amino group, contributes to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and amino precursors under controlled conditions. Common synthetic routes may include:

    Aldol Condensation: Combining a phenolic aldehyde with an amino ketone in the presence of a base.

    Cyclization Reactions: Using catalysts to promote the formation of the chromenone ring structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions and high yields.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts for specific reactions.

Major Products

    Oxidized Derivatives: Quinones or other oxidized forms.

    Reduced Derivatives: Flavanols or other reduced forms.

    Substituted Compounds: With various functional groups enhancing biological activity.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: For its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer and neuroprotective effects.

    Industry: Used in the development of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves:

    Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Luteolin: Known for its neuroprotective and anti-inflammatory effects.

Uniqueness

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one stands out due to its unique combination of hydroxyl and amino groups, which may enhance its biological activity and specificity compared to other flavonoids.

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO5/c16-15-12(7-1-3-8(17)4-2-7)14(20)13-10(19)5-9(18)6-11(13)21-15/h1-6,17-19H,16H2

InChI Key

SFPJFNWIYXKUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)N)O

Origin of Product

United States

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